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molecular formula C11H9ClN2O B8674216 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No. B8674216
M. Wt: 220.65 g/mol
InChI Key: ALXQAHXOJPEUNV-UHFFFAOYSA-N
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Patent
US09199994B2

Procedure details

1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole/1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole mixture (Intermediate 3, step 1) (1.00 g, 3.68 mmol) was dissolved in THF (6 mL) then cooled to 0° C. i-Propyl magnesium chloride (2.76 mL, 2.0 M in THF, 5.52 mmol) was added dropwise and the reaction was warmed to RT for 30 min. The reaction was then cooled to −15° C. and paraformaldehyde (166 mg, 5.5 mmol) was added. The reaction mixture was allowed to warm to RT and stirred for 1 h. DMF (500 mL) was added and the reaction was stirred for an additional 1 h. The reaction was quenched with HCl (2 N, 4 mL), diluted with water, extracted with EtOAc, washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by normal phase silica gel column chromatography (EtOAc/heptane) provided 4-chloro-2-(3-methyl-pyrazol-1-yl)-benzaldehyde.
Name
1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
Quantity
1 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Quantity
166 mg
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N:9]1[CH:13]=[CH:12][C:11]([CH3:14])=[N:10]1.BrC1C=CC(Cl)=CC=1N1C(C)=CC=N1.C([Mg]Cl)(C)C.C=O.CN([CH:39]=[O:40])C>C1COCC1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([CH:39]=[O:40])=[C:3]([N:9]2[CH:13]=[CH:12][C:11]([CH3:14])=[N:10]2)[CH:4]=1 |f:0.1|

Inputs

Step One
Name
1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)N1N=C(C=C1)C.BrC1=C(C=C(C=C1)Cl)N1N=CC=C1C
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)N1N=C(C=C1)C.BrC1=C(C=C(C=C1)Cl)N1N=CC=C1C
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.76 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
166 mg
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to −15° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
the reaction was stirred for an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with HCl (2 N, 4 mL)
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by normal phase silica gel column chromatography (EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(C=O)C=C1)N1N=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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